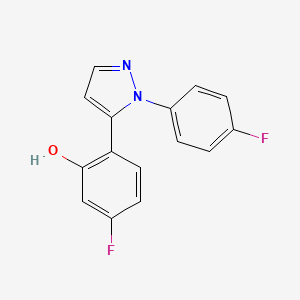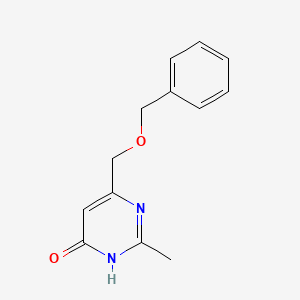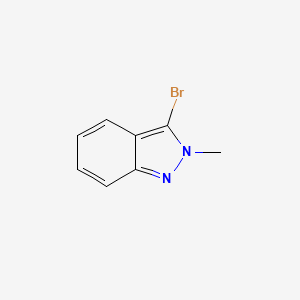
3-Brom-2-methyl-2H-indazol
Übersicht
Beschreibung
“3-bromo-2-methyl-2H-indazole” is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole . It has attracted great attention in organic chemistry, especially for the synthesis of pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A novel and efficient bromination protocol of indazoles via C–H bond cleavage has also been demonstrated .
Molecular Structure Analysis
The molecular formula of “3-bromo-2-methyl-2H-indazole” is CHBrN . The average mass is 211.059 Da and the monoisotopic mass is 209.979248 Da .
Chemical Reactions Analysis
The bromination of indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved using various bromine sources, such as NBS, NaBr, and HBr . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .
Wissenschaftliche Forschungsanwendungen
Onkologie: Antikrebs-Eigenschaften
Forschungen haben gezeigt, dass Indazol-Verbindungen, einschließlich 3-Brom-2-methyl-2H-indazol, Antikrebs-Eigenschaften besitzen können. Sie können als Inhibitoren bestimmter Signalwege wirken, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind, und bieten so einen vielversprechenden Weg für die Entwicklung von Antikrebsmitteln .
Neuropharmakologie: Antidepressive Wirkungen
Der Indazol-Kern findet sich in Verbindungen mit antidepressiven Wirkungen. Das Strukturmotiv von this compound könnte für die Synthese neuer Antidepressiva genutzt werden und zur Behandlung verschiedener Stimmungsstörungen beitragen .
Immunologie: Entzündungshemmende Aktivität
Indazol-Derivate sind bekannt für ihre entzündungshemmende Aktivität. This compound könnte als Gerüst für die Entwicklung neuer entzündungshemmender Mittel dienen, die möglicherweise bei der Behandlung chronisch-entzündlicher Erkrankungen helfen .
Mikrobiologie: Antibakterielle Anwendungen
Die antibakteriellen Anwendungen von this compound sind von Bedeutung, da die Verbindung Teil der Synthese von Wirkstoffen ist, die Aktivität gegen eine Vielzahl von Bakterienstämmen zeigen. Dies macht es zu einer wertvollen Einheit im Kampf gegen Infektionskrankheiten .
Antimikrobielle und entzündungshemmende Doppels Wirkstoffe
Eine einzigartige Anwendung von this compound liegt in der Herstellung von Doppels Wirkstoffen, die sowohl antimikrobielle als auch entzündungshemmende Eigenschaften besitzen. Diese duale Funktionalität ist besonders vorteilhaft bei der Behandlung von Zuständen, bei denen Infektion und Entzündung miteinander verbunden sind .
Synthetische Chemie: Katalysatorfreie Synthese
In der synthetischen Chemie wird this compound in katalysatorfreien Syntheseansätzen verwendet. Diese Methoden sind vorteilhaft für ihre Einfachheit und ihr Potenzial, die Umweltbelastung der chemischen Synthese zu reduzieren .
Pharmakologie: Hemmung der Phosphoinositid-3-Kinase
Eine weitere Anwendung ist seine Rolle als selektiver Inhibitor der Phosphoinositid-3-Kinase δ. Dies ist besonders relevant bei der Behandlung von Atemwegserkrankungen, bei denen die Modulation dieser Kinase therapeutische Wirkungen haben kann .
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-bromo-2-methyl-2H-indazole” could involve further exploration of its synthesis methods and potential applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles . The development of novel and efficient halogenation technologies is also in high demand .
Wirkmechanismus
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, suggesting that they interact with multiple biological targets . For instance, some indazoles have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
Indazoles in general have been shown to interact with their targets in various ways, leading to changes in cellular processes . For example, some indazoles inhibit the activity of certain enzymes, leading to downstream effects on cellular signaling pathways .
Biochemical Pathways
Indazoles have been shown to affect a variety of biochemical pathways, depending on their specific targets . For example, indazoles that inhibit phosphoinositide 3-kinase δ can affect pathways involved in cell growth and survival .
Result of Action
Based on the known effects of other indazoles, it can be inferred that 3-bromo-2-methyl-2h-indazole might have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemische Analyse
Biochemical Properties
3-bromo-2-methyl-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and differentiation . Additionally, 3-bromo-2-methyl-2H-indazole can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of 3-bromo-2-methyl-2H-indazole on cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, by inhibiting specific kinases, 3-bromo-2-methyl-2H-indazole can disrupt the signaling pathways that regulate cell proliferation and survival . This disruption can lead to reduced cell growth and increased apoptosis, particularly in cancer cells. Furthermore, 3-bromo-2-methyl-2H-indazole has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 3-bromo-2-methyl-2H-indazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, 3-bromo-2-methyl-2H-indazole can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of downstream effects, altering various cellular processes. Additionally, 3-bromo-2-methyl-2H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-2-methyl-2H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-bromo-2-methyl-2H-indazole remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to 3-bromo-2-methyl-2H-indazole can lead to adaptive cellular responses, potentially diminishing its therapeutic effects .
Dosage Effects in Animal Models
The effects of 3-bromo-2-methyl-2H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 3-bromo-2-methyl-2H-indazole can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
3-bromo-2-methyl-2H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, enhancing or diminishing the compound’s biological effects . Additionally, 3-bromo-2-methyl-2H-indazole can influence metabolic flux, altering the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-bromo-2-methyl-2H-indazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of 3-bromo-2-methyl-2H-indazole can affect its biological activity, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .
Subcellular Localization
The subcellular localization of 3-bromo-2-methyl-2H-indazole is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-bromo-2-methyl-2H-indazole may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting various signaling pathways and metabolic processes .
Eigenschaften
IUPAC Name |
3-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIGNYYDSUWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)
![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)
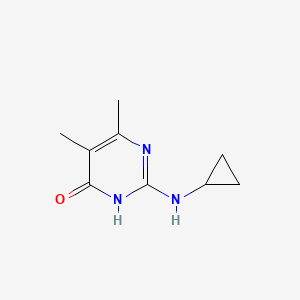
![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)
![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)
![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)
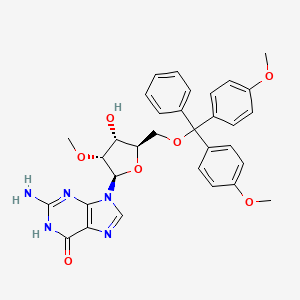



![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)
